An In-depth Technical Guide to 6,6-Difluoro-1,4-diazepan-5-one: Structure, Properties, and Scientific Context
An In-depth Technical Guide to 6,6-Difluoro-1,4-diazepan-5-one: Structure, Properties, and Scientific Context
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of 6,6-Difluoro-1,4-diazepan-5-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document establishes a foundational understanding by analyzing its structural components, predicting its physicochemical properties based on established principles of fluorine chemistry, and contextualizing its potential applications in drug discovery. This analysis is supported by comparative data from its non-fluorinated parent compound, 1,4-diazepan-5-one.
Introduction: The Significance of Fluorination in Heterocyclic Scaffolds
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles. Strategic fluorination can modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. The 1,4-diazepan-5-one scaffold itself is a key structural motif in a variety of biologically active compounds. The incorporation of a gem-difluoro group at the 6-position of this scaffold is anticipated to significantly alter its electronic and conformational properties, offering a unique tool for fine-tuning drug-like characteristics.
Chemical Structure and Nomenclature
The core structure of 6,6-Difluoro-1,4-diazepan-5-one consists of a seven-membered diazepine ring containing nitrogen atoms at positions 1 and 4, and a ketone group at position 5. The key feature is the presence of two fluorine atoms attached to the carbon at position 6.
dot graph G { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; C3 [label="C"]; C4 [label="C"]; N2 [label="N"]; C5 [label="C"]; O1 [label="O"]; F1 [label="F"]; F2 [label="F"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];
C1 -- N1 [pos="1.5,1!"]; N1 -- C2 [pos="0.75,0.5!"]; C2 -- C3 [pos="0,-0.5!"]; C3 -- N2 [pos="0.75,-1.5!"]; N2 -- C4 [pos="1.5,-2!"]; C4 -- C5 [pos="2.25,-1.5!"]; C5 -- C1 [pos="2.25,0.5!"]; C3 -- O1 [pos="-0.75,-0.5!"]; C4 -- F1 [pos="1.5,-2.75!"]; C4 -- F2 [pos="2.25,-2.25!"];
// Placeholder for actual implementation of hydrogens if needed for visualization }
Caption: Chemical structure of 6,6-Difluoro-1,4-diazepan-5-one.
Comparative Physicochemical Properties
To appreciate the impact of the gem-difluoro substitution, a comparison with the parent compound, 1,4-diazepan-5-one, is instructive.
| Property | 1,4-Diazepan-5-one | 6,6-Difluoro-1,4-diazepan-5-one (Predicted) | Rationale for Prediction |
| Molecular Formula | C₅H₁₀N₂O[1] | C₅H₈F₂N₂O | Replacement of two hydrogen atoms with two fluorine atoms. |
| Molecular Weight | 114.15 g/mol [1] | 150.13 g/mol | Addition of two fluorine atoms. |
| logP | -1.3 (Predicted) | > -1.3 | The highly lipophilic nature of fluorine is expected to increase the logP value.[2][3] |
| pKa (most basic) | ~8-9 (Estimated) | < 8-9 | The strong electron-withdrawing effect of the two fluorine atoms will decrease the basicity of the nearby nitrogen atoms.[2][3] |
| Aqueous Solubility | High (as hydrochloride salt)[4] | Moderate to High | While increased lipophilicity might decrease solubility, the ability to form hydrogen bonds and protonate should maintain reasonable aqueous solubility. The hydrochloride salt is expected to be water-soluble. |
| Metabolic Stability | Moderate | Enhanced | The C-F bond is significantly stronger than the C-H bond, making the 6-position less susceptible to metabolic oxidation.[2] |
In-depth Analysis of Physicochemical Properties
Impact of the Gem-Difluoro Group on Basicity
The introduction of a gem-difluoro group at the C6 position, adjacent to one of the nitrogen atoms, is predicted to have a profound impact on the basicity of the molecule. The strong electron-withdrawing inductive effect of the two fluorine atoms will significantly reduce the electron density on the neighboring nitrogen atom (N4). This decrease in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby lowering its pKa compared to the non-fluorinated analog.[2][3] This modulation of basicity is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Lipophilicity and Solubility
Fluorine is the most electronegative element, and its substitution for hydrogen generally increases the lipophilicity of a molecule.[2][3] Therefore, 6,6-Difluoro-1,4-diazepan-5-one is expected to have a higher logP value than 1,4-diazepan-5-one. This increased lipophilicity can enhance membrane permeability and oral absorption. However, the effect on aqueous solubility is more complex. While higher lipophilicity can decrease solubility, the presence of two nitrogen atoms and a carbonyl group, which can act as hydrogen bond acceptors, will contribute to water solubility. The molecule can also be formulated as a salt, such as the commercially available dihydrochloride, to improve its solubility in aqueous media.
Conformational Effects and Dipole Moment
The gem-difluoro group will also influence the conformational preferences of the seven-membered ring. The C-F bonds are longer than C-H bonds, and the fluorine atoms are larger than hydrogen atoms, leading to potential steric interactions that will favor certain ring conformations. Furthermore, the strong C-F bond dipoles will create a significant local dipole moment in the molecule, which could influence its binding to target proteins through dipole-dipole interactions or by affecting the overall molecular polarity.
Potential Synthesis and Experimental Protocols
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Target [label="6,6-Difluoro-1,4-diazepan-5-one"]; Precursor1 [label="Difluorinated Diamine Precursor"]; Precursor2 [label="Cyclization Precursor"];
Target -> Precursor1 [label="Cyclization"]; Precursor1 -> Precursor2 [label="Fluorination"]; }
Caption: Retrosynthetic analysis of 6,6-Difluoro-1,4-diazepan-5-one.
A potential forward synthesis could involve the following key steps:
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Preparation of a suitable difluorinated building block: This could involve the fluorination of a precursor molecule containing a ketone at the desired position.
-
Cyclization: The difluorinated building block would then be cyclized with a suitable diamine to form the seven-membered ring.
Proposed Experimental Workflow:
-
Synthesis of a protected ethylenediamine derivative: Start with a differentially protected ethylenediamine.
-
Acylation: Acylate one of the amino groups with a suitable three-carbon electrophile containing a ketone or a precursor to a ketone.
-
Fluorination: Introduce the gem-difluoro group at the carbon alpha to the carbonyl group using a suitable fluorinating agent such as Deoxofluor or DAST.
-
Deprotection and Cyclization: Deprotect the second amino group and induce intramolecular cyclization to form the 1,4-diazepan-5-one ring.
Spectroscopic Characterization (Predicted)
The structural features of 6,6-Difluoro-1,4-diazepan-5-one would give rise to a distinct spectroscopic signature.
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¹⁹F NMR: This would be the most informative technique, showing a signal for the two equivalent fluorine atoms, likely split by the adjacent protons.
-
¹H NMR: The protons on the carbon atoms adjacent to the nitrogen atoms and the CF₂ group would show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon atom bearing the two fluorine atoms (C6) would exhibit a characteristic triplet in the proton-decoupled spectrum due to coupling with the two fluorine atoms. The carbonyl carbon (C5) would also show a distinct chemical shift.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 150.13, with a characteristic fragmentation pattern.
Applications and Future Directions
Given the advantageous properties conferred by fluorine, 6,6-Difluoro-1,4-diazepan-5-one represents a valuable scaffold for drug discovery. The modulated basicity, increased lipophilicity, and enhanced metabolic stability make it an attractive starting point for the design of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors and enzymes.
Future research should focus on the development of an efficient and scalable synthesis of this compound and its derivatives. Subsequent studies should include thorough experimental determination of its physicochemical properties and evaluation of its biological activity in relevant assays.
Conclusion
6,6-Difluoro-1,4-diazepan-5-one is a promising, yet underexplored, chemical entity. By leveraging our understanding of fluorine chemistry and drawing comparisons with its non-fluorinated counterpart, we can predict a physicochemical profile that is highly relevant for medicinal chemistry. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing fluorinated scaffold.
References
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Reddy, V. R., et al. (2008). A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][5][6]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. HETEROCYCLES, 76(2), 1135-1144.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
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PubChem. (n.d.). 1,4-Diazepan-5-one. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1,4-diazepan-5-one. Retrieved from [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Retrieved from [Link]
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ResearchGate. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]
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ChemRxiv. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]
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ACS. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. Retrieved from [Link]
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